1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
Overview
Description
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is a chemical compound with the molecular formula C7H9Cl3O2 . It has a molecular weight of 231.50 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ . The average mass is 231.504 Da and the monoisotopic mass is 229.966812 Da .Scientific Research Applications
Chemical Synthesis and Catalysis
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one has been explored in the context of chemical synthesis, particularly in reactions involving alcohols and alkenes. For instance, rhodium trichloride hydrates have been used to facilitate the regioselective addition of alcohols to isoprene, yielding 2-alkoxy-2-methylbut-3-ene, a product assuming the formation of a π-(2-methylbut-3-en-2-yl)rhodium complex (Kawazura, Takagaki, & Ishii, 1975). Additionally, tris(triphenylphosphine)chlororhodium(I) has been utilized as a catalyst to convert monosubstituted α-hydroxyacetylenes predominantly into dimers, such as transforming 3-methylbut-1-yn-3-ol into 2,7-dimethyloct-3-en-5-yne-2,7-diol (Singer & Wilkinson, 1968).
Reactions with Nucleophiles
The interaction of this compound with various C-nucleophiles has been studied extensively. One research demonstrated that it reacts with phenylmagnesium bromide to yield ethoxy group substitution products. In contrast, its reaction with organozinc compounds results in products arising from 1,2-addition to the carbonyl group (Gorbunova, Gerus, & Kukhar, 1993). Moreover, studies have revealed its regioselective addition with trimethylsilyl cyanide, where the reaction's outcome varies depending on the temperature, solvent nature, and catalyst used (Gerus, Kruchok, & Kukhar, 1999).
Kinetic Studies
Kinetic analyses have been conducted on reactions involving this compound. For example, the kinetics of its reaction with various amines was studied across different solvents, leading to the formation of 1,1,1-trichloro-4-amino-3-penten-2-one. This study helps in understanding the addition-elimination mechanism of this compound (Gesser, Zucco, & Nome, 1995).
Synthesis of Bicyclic and Tricyclic Compounds
There's significant interest in using this compound for the synthesis of complex bicyclic and tricyclic compounds. Research shows its utility in stereoselective synthesis, such as creating substituted bicyclo-3.3.1-nonan-9-ones by additions of enamines of cyclohexanones (Andrew, Mellor, & Reid, 2000). Additionally, it's been used in reactions with ethyl diazoacetate, leading to tricyclic products, showcasing its versatility in organic synthesis (Mara, Singh, Thomas, & Williams, 1982).
Properties
IUPAC Name |
(E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHXUMZQYBZECU-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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